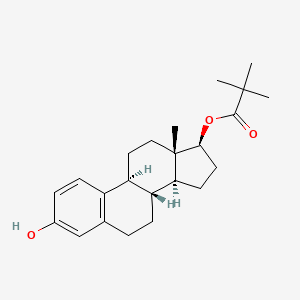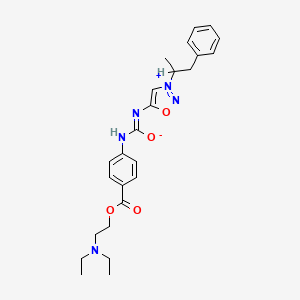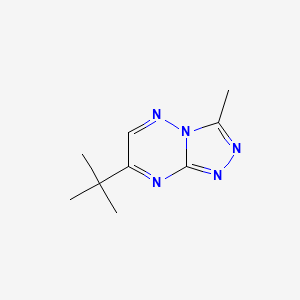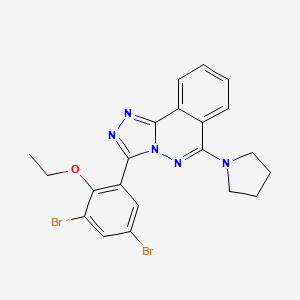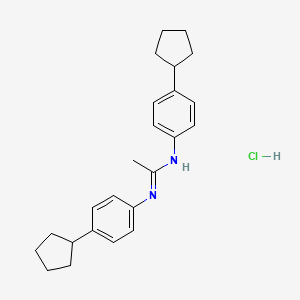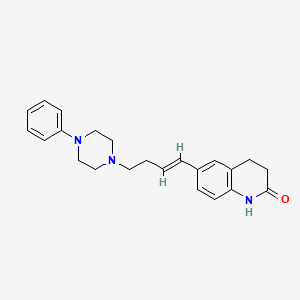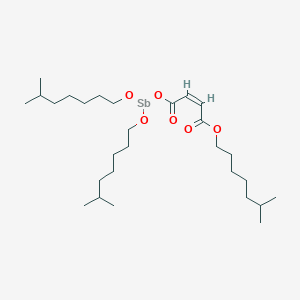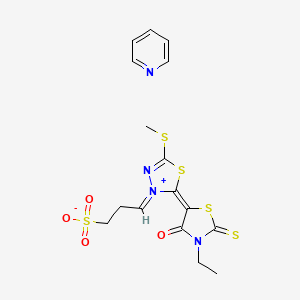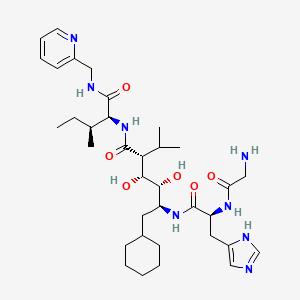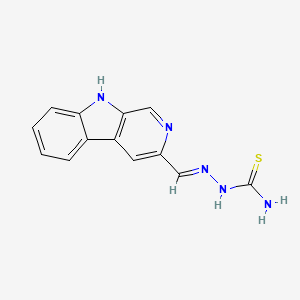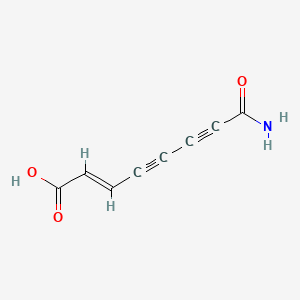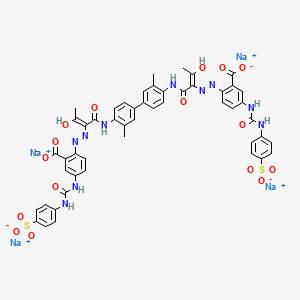
Tetrasodium 2,2'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxo-2,1-ethanediyl)azo))bis(5-((((4-sulphonatophenyl)amino)carbonyl)amino)benzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 303-326-4 is known as 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone. This compound is a derivative of naphthalene and is characterized by its unique structure, which includes a quinone moiety and a tetrahydronaphthalene ring system. It has a molecular formula of C11H14O2 and a molecular weight of 178.231 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexanone derivatives, which undergo cyclization in the presence of strong acids or bases to form the desired quinone structure . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial to achieving efficient production. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone exerts its effects involves its interaction with various molecular targets. The quinone moiety can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modulate cellular pathways and affect enzyme activities, making the compound a potential modulator of oxidative stress-related processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-methoxy-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone: This compound has a similar structure but includes a methoxy group, which can alter its chemical properties and reactivity.
8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione: This is another derivative with slight structural variations that can impact its chemical behavior.
Uniqueness
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone is unique due to its specific arrangement of the quinone and tetrahydronaphthalene moieties, which confer distinct chemical and biological properties. Its ability to undergo various redox reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
94160-42-6 |
|---|---|
Molekularformel |
C50H40N10Na4O16S2 |
Molekulargewicht |
1193.0 g/mol |
IUPAC-Name |
tetrasodium;2-[[(Z)-1-[4-[4-[[(Z)-2-[[2-carboxylato-4-[(4-sulfonatophenyl)carbamoylamino]phenyl]diazenyl]-3-hydroxybut-2-enoyl]amino]-3-methylphenyl]-2-methylanilino]-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]-5-[(4-sulfonatophenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C50H44N10O16S2.4Na/c1-25-21-29(5-17-39(25)55-45(63)43(27(3)61)59-57-41-19-11-33(23-37(41)47(65)66)53-49(69)51-31-7-13-35(14-8-31)77(71,72)73)30-6-18-40(26(2)22-30)56-46(64)44(28(4)62)60-58-42-20-12-34(24-38(42)48(67)68)54-50(70)52-32-9-15-36(16-10-32)78(74,75)76;;;;/h5-24,61-62H,1-4H3,(H,55,63)(H,56,64)(H,65,66)(H,67,68)(H2,51,53,69)(H2,52,54,70)(H,71,72,73)(H,74,75,76);;;;/q;4*+1/p-4/b43-27-,44-28-,59-57?,60-58?;;;; |
InChI-Schlüssel |
VCIPNUSVYSMACY-QZKCVNJPSA-J |
Isomerische SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)/C(=C(/O)\C)/N=NC3=C(C=C(C=C3)NC(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])C)NC(=O)/C(=C(/O)\C)/N=NC5=C(C=C(C=C5)NC(=O)NC6=CC=C(C=C6)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(=C(C)O)N=NC3=C(C=C(C=C3)NC(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])C)NC(=O)C(=C(C)O)N=NC5=C(C=C(C=C5)NC(=O)NC6=CC=C(C=C6)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


